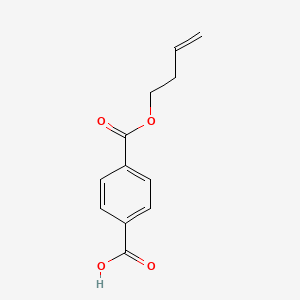

4-(But-3-en-1-yloxycarbonyl)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications ranging from food preservation to the synthesis of complex pharmaceuticals and polymers. chem960.com 4-(But-3-en-1-yloxycarbonyl)benzoic acid, also known as terephthalic acid mono-3-butenyl ester, is a specialized derivative of terephthalic acid, an aromatic dicarboxylic acid of significant industrial importance. nih.gov The presence of both a free carboxylic acid and an ester group on the same benzene (B151609) ring classifies it as a monoester of a dicarboxylic acid, a class of compounds that often presents unique challenges and opportunities in synthesis and purification. tandfonline.com

The structure of this compound is inherently bifunctional. The aromatic ring provides rigidity, while the butenyloxycarbonyl chain introduces flexibility and a reactive terminal double bond. This combination of features makes it an interesting subject for academic investigation, particularly in the fields of polymer chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | chem960.com |

| Molecular Weight | 220.22 g/mol | chem960.com |

| IUPAC Name | 4-(but-3-enoxycarbonyl)benzoic acid | chem960.com |

| CAS Number | 62680-74-4 | chem960.com |

This interactive table provides key identifiers for this compound.

Significance of Multifunctional Carboxylic Acid Derivatives in Synthetic Design

Multifunctional carboxylic acid derivatives are invaluable tools in the hands of synthetic chemists. mdpi.com They allow for the sequential or orthogonal modification of a molecule, enabling the construction of complex architectures from relatively simple starting materials. In the case of this compound, the presence of three distinct functional handles—the carboxylic acid, the ester, and the alkene—offers a high degree of synthetic versatility.

The carboxylic acid group can be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, or it can be used to form salts. The ester group, while generally more stable, can be hydrolyzed or transesterified under specific conditions. Crucially, the terminal alkene provides a site for polymerization or other addition reactions, a feature that is extensively exploited in polymer chemistry. This multifunctionality allows for the design of molecules with precisely tailored properties.

Overview of Research Trajectories for this compound

Given its structure, the primary research trajectory for this compound is in the synthesis of advanced polymers. Specifically, it is an ideal candidate as a monomer for the creation of side-chain liquid crystalline polymers (SCLCPs). nih.govresearchgate.net In this context, the rigid benzoic acid core can act as a mesogen (the liquid crystal-forming unit), while the butenyl group provides a polymerizable handle. The flexible ester linkage acts as a spacer, decoupling the motion of the polymer backbone from the mesogenic side chain, a key principle in the design of SCLCPs. nih.gov

Research in this area would likely involve the polymerization of this monomer, either alone or with other co-monomers, to produce polymers with liquid crystalline properties. These materials are of great interest for applications in optical data storage, displays, and sensors. The butenyl group allows for various polymerization techniques, including free-radical polymerization and hydrosilylation reactions with polysiloxane backbones. researchgate.net

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and characterization would follow established principles of organic chemistry.

A plausible synthetic route involves the mono-esterification of terephthalic acid or its more reactive derivatives (like terephthaloyl chloride or dimethyl terephthalate) with 3-buten-1-ol (B139374). The challenge in such a synthesis lies in achieving mono-substitution over di-substitution, which often requires careful control of reaction conditions and stoichiometry. tandfonline.com

The characterization of the compound would rely on standard spectroscopic techniques. The following table outlines the expected data based on its structure.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons (CH =CH ₂), the allylic and oxygen-adjacent methylene (B1212753) protons (-CH ₂-CH ₂-O-), and the aromatic protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the two carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the four distinct carbons of the butenyl chain. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the ester and carboxylic acid, the C=C stretch of the alkene, and the C-H stretches of the aromatic and aliphatic portions. |

This interactive table presents the anticipated spectroscopic features for the characterization of this compound.

The research into its application would focus on its polymerization. For instance, free-radical polymerization would yield a polymer with a carbon-carbon backbone and the mesogenic side chains. The resulting polymer's thermal and optical properties, such as its glass transition temperature and liquid crystalline phase behavior (e.g., nematic or smectic phases), would be investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). chem960.com These studies are fundamental to understanding the structure-property relationships in novel SCLCPs.

Structure

3D Structure

Propriétés

IUPAC Name |

4-but-3-enoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-6-4-9(5-7-10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARZXLQTHCHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978291 | |

| Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62680-74-4 | |

| Record name | 1-(3-Buten-1-yl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62680-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(But-3-en-1-yloxycarbonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062680744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(But-3-en-1-yl)oxy]carbonyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(but-3-en-1-yloxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4 but 3 En 1 Yloxycarbonyl Benzoic Acid

Established Synthetic Pathways for the Compound

The synthesis of 4-(but-3-en-1-yloxycarbonyl)benzoic acid primarily revolves around the selective mono-esterification of terephthalic acid with but-3-en-1-ol. Several standard esterification methodologies can be adapted for this purpose.

Esterification Methodologies

The direct esterification of terephthalic acid presents a challenge due to its low solubility in many common organic solvents. perlego.com However, several methods can be employed to achieve the desired mono-ester.

Fischer-Speier Esterification: This acid-catalyzed esterification is a classical method for producing esters from carboxylic acids and alcohols. perlego.comwikipedia.org The reaction between terephthalic acid and an excess of but-3-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can yield the desired mono-ester. perlego.com To favor the formation of the mono-ester over the di-ester, the reaction conditions, such as the stoichiometry of the reactants, can be carefully controlled. google.com The removal of water as it is formed, for example by azeotropic distillation, can drive the equilibrium towards the products. perlego.com

Mitsunobu Reaction: For milder reaction conditions, the Mitsunobu reaction offers a powerful alternative. acs.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. acs.orgnih.gov This method is known for its high yields and stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. nih.govechemi.com

Steglich Esterification: This method is particularly useful for the esterification of sterically hindered substrates or those sensitive to acidic conditions. organic-chemistry.orgresearchgate.net The reaction employs a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.org The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier | Terephthalic acid, But-3-en-1-ol, Acid catalyst (H₂SO₄, TsOH) | Reflux in excess alcohol, removal of water | Low-cost reagents |

| Mitsunobu | Terephthalic acid, But-3-en-1-ol, PPh₃, DEAD or DIAD | Anhydrous THF, 0 °C to room temperature | Mild conditions, high yield, stereospecificity |

| Steglich | Terephthalic acid, But-3-en-1-ol, DCC or EDC, DMAP (cat.) | Anhydrous DCM or DMF, 0 °C to room temperature | Mild conditions, suitable for sensitive substrates |

Benzene (B151609) Ring Functionalization Strategies

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing carboxylic acid and ester groups. These groups are meta-directing. youtube.comlibretexts.org

Nitration: The introduction of a nitro group onto the benzene ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. core.ac.uk The electrophile, the nitronium ion (NO₂⁺), will predominantly add to the positions meta to the existing substituents.

Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). youtube.comdoubtnut.com This reaction is reversible and the sulfonic acid group (SO₃H) will also direct to the meta position. tardigrade.indoubtnut.com

Halogenation: Direct halogenation of the deactivated ring requires harsh conditions and a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination. wikipedia.org The halogen will substitute at the meta position.

Alkene Moiety Incorporation Techniques

The but-3-enyl group provides a versatile handle for further functionalization through various alkene reactions.

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol. wikipedia.orgwvu.edu Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base results in the anti-Markovnikov addition of water across the double bond. wvu.edumasterorganicchemistry.com

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmasterorganicchemistry.com This three-membered ring ether is a valuable intermediate for further transformations. libretexts.orgyoutube.com

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone in the presence of a co-oxidant like copper(II) chloride and oxygen. researchgate.netlibretexts.orgorganic-chemistry.org

Olefin Metathesis: This powerful reaction, often employing Grubbs' or Schrock's catalysts, allows for the formation of new carbon-carbon double bonds. nih.govwikipedia.orgmasterorganicchemistry.com Ring-closing metathesis (RCM) or cross-metathesis (CM) can be envisioned to create more complex structures. raineslab.comharvard.edu

Derivatization Approaches via the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of amides and esters.

Amidation Reactions

The conversion of the carboxylic acid to an amide can be achieved through several methods. Direct reaction with an amine is generally unfavorable due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Coupling Reagents: Similar to Steglich esterification, coupling agents like DCC or EDC in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate amide bond formation.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

| Amine | Coupling Method | Product |

| Ammonia | Acyl Chloride | 4-(But-3-en-1-yloxycarbonyl)benzamide |

| Benzylamine | EDC/HOBt | N-Benzyl-4-(but-3-en-1-yloxycarbonyl)benzamide |

| Diethylamine | Acyl Chloride | N,N-Diethyl-4-(but-3-en-1-yloxycarbonyl)benzamide |

Esterification and Transesterification Reactions

The carboxylic acid can be further esterified, or the existing butenyl ester can undergo transesterification.

Esterification: The carboxylic acid moiety can be esterified using the methods described in section 2.1.1, such as Fischer esterification with a different alcohol. For example, reaction with methanol (B129727) under acidic conditions would yield methyl 4-(but-3-en-1-yloxycarbonyl)benzoate.

Transesterification: The butenyl ester can be exchanged for another alkyl group by treating the compound with an excess of a different alcohol in the presence of an acid or base catalyst. acs.org For instance, heating in ethanol (B145695) with a catalytic amount of sodium ethoxide would lead to the formation of ethyl 4-(ethoxycarbonyl)benzoate and but-3-en-1-ol.

Salt Formation and Metal Complexation (e.g., with Europium(III))

The carboxylic acid group of this compound readily undergoes deprotonation to form a carboxylate salt. This anionic carboxylate can participate in coordination with various metal ions, including lanthanides like Europium(III) (Eu³⁺).

The interaction between carboxylate ligands and Eu³⁺ ions is a well-established area of coordination chemistry, often leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.govnih.gov The coordination environment around the Eu³⁺ ion is typically saturated by multiple oxygen atoms from the carboxylate groups and often includes solvent molecules, such as water. nih.gov The coordination numbers for Eu³⁺ are commonly 8 or 9. rsc.org

A key feature of Europium(III) complexes is their potential for luminescence. nih.govnih.gov The aromatic benzoic acid portion of the ligand can act as an "antenna," absorbing energy (typically UV light) and transferring it to the central Eu³⁺ ion, which then emits light at its characteristic wavelengths, usually resulting in a bright red luminescence. researchgate.net The specific coordination geometry and the local symmetry around the Eu³⁺ ion, which would be influenced by the 4-(but-3-en-1-yloxycarbonyl)benzoate ligand, can affect the splitting of the energy levels and the fine details of the emission spectrum. researchgate.net

Table 1: General Characteristics of Europium(III) Carboxylate Complexes

| Feature | Description |

| Central Ion | Europium(III) (Eu³⁺) |

| Primary Ligand Binding Site | Carboxylate group (-COO⁻) |

| Typical Coordination Numbers | 8, 9 rsc.org |

| Potential Structures | Discrete molecules, 1D/2D/3D coordination polymers nih.gov |

| Key Property | Lanthanide-centered photoluminescence (red emission) nih.govresearchgate.net |

| Excitation Mechanism | Antenna effect from the aromatic ligand nih.gov |

Transformations Involving the Terminal Alkene Moiety

The terminal butenyl group provides a reactive handle for a range of addition and polymerization reactions, allowing for significant structural modification.

Hydrofunctionalization Reactions (e.g., Hydrosilylation)

Hydrofunctionalization involves the addition of an H-X molecule across the C=C double bond. A prominent example is hydrosilylation, the addition of a silicon-hydride (Si-H) bond. This reaction converts the terminal alkene of this compound into an alkylsilane.

The reaction is typically catalyzed by transition metal complexes, with platinum, rhodium, nickel, and palladium being common choices. nih.govlibretexts.org The regioselectivity of the addition depends on the catalyst and reaction conditions. While Markovnikov addition can occur, anti-Markovnikov addition is often favored, leading to the silicon atom adding to the terminal carbon. nih.gov For example, nickel-based catalytic systems have been shown to provide exclusive anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with primary silanes. nih.gov

Reaction Scheme: Hydrosilylation of this compound

This transformation is valuable for introducing silyl (B83357) groups, which can serve as protective groups or as intermediates for further synthetic modifications. The reaction conditions are often mild and can tolerate a variety of functional groups, including the carboxylic acid and ester present in the molecule. wabash.edu

Table 2: Catalysts for Hydrosilylation of Terminal Alkenes

| Catalyst Type | Common Metals | Selectivity |

| Platinum-based | Pt | Generally high activity |

| Rhodium-based | Rh | Used for asymmetric hydrosilylation libretexts.org |

| Palladium-based | Pd | Exceptional for some systems, high regioselectivity libretexts.org |

| Nickel-based | Ni | Excellent anti-Markovnikov selectivity with primary silanes nih.gov |

| Cobalt-based | Co | Used in oxidative MHAT hydrofunctionalization nih.gov |

Polymerization and Copolymerization Strategies

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. This is analogous to the polymerization of other vinyl-substituted aromatic compounds, such as 4-vinylbenzoic acid. polymersource.caosti.gov

Radical polymerization is a common method for such monomers. The reaction can be initiated using thermal or photochemical initiators. The resulting polymer, poly(this compound), would feature a saturated carbon backbone with the functional benzoic acid ester side chains.

The properties of the resulting polymer would be influenced by the bulky and functional side groups. The benzene rings in the side chains could enhance mechanical properties like stiffness, while the carboxylic acid and ester groups would affect solubility and provide sites for post-polymerization modification. osti.gov The molecule could also be used as a comonomer with other vinyl monomers to create copolymers with tailored properties. For instance, copolymerization could be used to fine-tune the solubility, thermal stability, and mechanical strength of the final material.

Olefin Metathesis Applications

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming C=C double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org The terminal alkene of this compound can participate in several types of metathesis reactions.

Cross-Metathesis (CM): The molecule can react with another olefin to create a new, longer-chain alkene. This allows for the introduction of various functional groups at the end of the butenyloxy chain. The reaction is tolerant of many functional groups, including esters and carboxylic acids. raineslab.com

Acyclic Diene Metathesis (ADMET) Polymerization: If subjected to ADMET conditions, the monomer can polymerize in a step-growth manner. This process involves the self-metathesis of the diene monomer, releasing a small volatile olefin like ethylene (B1197577), to form a polyester (B1180765) with unsaturated C=C bonds within the polymer backbone. These unsaturated sites can be hydrogenated to produce a saturated polyester.

The choice of catalyst is crucial for controlling the reaction and minimizing unwanted side reactions like isomerization. researchgate.net

Reactivity at the Benzylic Position

Oxidative Transformations (e.g., Permanganate (B83412) Oxidation)

The concept of a "benzylic position" refers to the carbon atom directly attached to a benzene ring. This position is uniquely reactive, especially if it bears at least one hydrogen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize an alkyl side chain at the benzylic position to a carboxylic acid. libretexts.orgopenstax.orglibretexts.org

In the structure of this compound, there is no traditional benzylic carbon with an attached hydrogen. The atoms directly attached to the aromatic ring are the carbonyl carbon of the carboxylic acid and the carbonyl carbon of the ester group. These carbons lack benzylic C-H bonds and are already in a high oxidation state. Therefore, the molecule is not susceptible to the typical benzylic side-chain oxidation reaction with permanganate. openstax.org

However, other parts of the molecule are susceptible to oxidation by strong agents like KMnO₄:

Terminal Alkene: The C=C double bond in the butenyloxy group would be readily attacked by potassium permanganate. Under harsh conditions (hot, concentrated), this would lead to oxidative cleavage of the double bond, ultimately breaking the ester side chain and likely resulting in terephthalic acid after workup. Under milder, controlled conditions, it might be possible to achieve dihydroxylation to form a diol.

The benzene ring itself is notably resistant to oxidation by KMnO₄ under standard conditions. libretexts.org

Green Chemistry and Sustainable Synthetic Routes for the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific literature detailing the dedicated green synthesis of this compound is limited, a sustainable route can be constructed by applying green methodologies to the synthesis of its precursors and the final esterification step. The primary synthetic pathway involves the mono-esterification of terephthalic acid with but-3-en-1-ol. A green approach to this synthesis would focus on using renewable feedstocks, employing environmentally benign catalysts, and optimizing reaction conditions to minimize waste and energy consumption.

Sustainable Feedstocks

A major component of a sustainable synthesis is the use of renewable starting materials. The conventional production of terephthalic acid relies on the oxidation of p-xylene, which is derived from petroleum. nih.gov Significant research has focused on producing terephthalic acid from biomass, offering a renewable alternative. nih.govresearchgate.net

Key bio-based routes to terephthalic acid include:

From 5-Hydroxymethylfurfural (HMF): HMF is a versatile platform chemical that can be produced from the dehydration of cellulosic or carbohydrate biomass. nih.gov One pathway involves the Diels-Alder reaction of HMF-derived molecules with ethylene (which can also be bio-based) to create intermediates that are then oxidized to terephthalic acid. nih.gov

From Bio-p-cymene: Monoterpenes found in plant essential oils can be converted to bio-p-cymene, which can then undergo efficient catalytic aerobic oxidation to yield terephthalic acid. nih.gov

Similarly, the alcohol reactant, but-3-en-1-ol, can be sourced from renewable pathways, such as the fermentation of biomass-derived sugars. By combining bio-based terephthalic acid and bio-based but-3-en-1-ol, the entire carbon backbone of this compound can be derived from renewable resources.

Green Catalytic Approaches for Esterification

The esterification of terephthalic acid traditionally uses strong mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. google.com Green chemistry offers several catalytic alternatives to address these issues.

Biocatalysis: Enzymes, particularly lipases, are highly effective biocatalysts for esterification reactions due to their high selectivity, mild operating conditions, and biodegradability. nih.govresearchgate.netnih.gov The use of lipases can achieve selective mono-esterification of a dicarboxylic acid like terephthalic acid, which is crucial for synthesizing the target compound.

Research on analogous systems has shown the viability of this approach. For instance, a thermostable lipase (B570770) from Bacillus thermocatenulatus (BTL2) has been used for the selective esterification of phthalic acid isomers in ionic liquids at high temperatures. researchgate.net Similarly, lipases such as that from Rhizomucor miehei can catalyze esterification effectively in aqueous media with the aid of nanomicelles, eliminating the need for organic solvents. nih.gov Solvent-free transesterification reactions catalyzed by lipases have also been demonstrated, further enhancing the green credentials of the process.

| Enzyme | Substrates | Reaction Medium | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Lipase from Bacillus thermocatenulatus (BTL2) | Isophthalic acid and ethanol | Ionic Liquid (Bmim BF4) | 120 | Achieved 74% selectivity for the monoester. | researchgate.net |

| Lipase from Rhizomucor miehei | Valeric acid and 1-octanol | Aqueous (TPGS-750-M surfactant) | Not specified | Effective esterification in water, avoiding organic solvents. | nih.gov |

| Asian seabass liver lipase (ASL-L) | Skipjack tuna eyeball oil and butterfat (Transesterification) | Solvent-free | 30 | Successful enzymatic transesterification without any solvent. |

Heterogeneous Catalysis: Solid acid catalysts are a promising alternative to homogeneous catalysts. They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are typically less corrosive. Various metal-based catalysts have been investigated for the esterification of terephthalic acid.

Tetrabutoxytitanium has been identified as a highly effective catalyst for the esterification of pure terephthalic acid (TPA) with 1,3-propanediol. researchgate.net Other studies have explored catalyst systems combining antimony oxide with metals like manganese, copper, or zinc, which show significantly enhanced reaction rates compared to the individual components, without promoting the undesirable side reaction of ether formation. google.com These solid catalysts often require elevated temperatures but provide a pathway for continuous-flow processes using fixed-bed reactors, which can improve process efficiency. google.com

| Catalyst System | Reactants | Temperature (°C) | Key Advantage | Reference |

|---|---|---|---|---|

| Tetrabutoxytitanium (TBT) | TPA and 1,3-propanediol | Not specified | Proved to be the most effective catalyst among those tested for the esterification reaction. | researchgate.net |

| Antimony oxide (Sb2O3) with Mn, Cu, or Zn | Aromatic carboxylic acids and primary aliphatic alcohols | Not specified | Provides significantly increased reaction rates without significant alcohol loss to ether formation. | google.com |

| Fixed-bed catalyst | TPA and methanol | Esterification temp. | Enables a continuous process and prevents blockages. | google.com |

By integrating renewable feedstocks for both terephthalic acid and but-3-en-1-ol with advanced, greener catalytic systems such as enzyme biocatalysis or reusable solid acids, a truly sustainable synthetic route for this compound can be realized. These strategies align with the core goals of green chemistry by improving resource efficiency, reducing waste, and minimizing environmental impact.

Advanced Spectroscopic and Spectrometric Characterization of 4 but 3 En 1 Yloxycarbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(but-3-en-1-yloxycarbonyl)benzoic acid is anticipated to display a series of distinct signals corresponding to the protons in different chemical environments. The expected chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups.

The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to resonate at a higher chemical shift (more downfield) compared to the protons ortho to the ester group.

The butenyloxy chain would give rise to several signals. The terminal vinyl protons (=CH₂) would appear as a complex multiplet, while the adjacent methine proton (-CH=) would also be a multiplet due to coupling with both the terminal vinyl protons and the neighboring methylene (B1212753) group. The two methylene groups (-O-CH₂- and -CH₂-CH=) would each produce a distinct signal, likely a triplet and a quartet, respectively, based on their adjacent protons. The acidic proton of the carboxylic acid (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |

| Aromatic (ortho to -COOH) | ~ 8.1 | Doublet | 2H |

| Aromatic (ortho to -COO-) | ~ 7.9 | Doublet | 2H |

| Vinyl Methine (-CH=) | ~ 5.8-6.0 | Multiplet | 1H |

| Terminal Vinyl (=CH₂) | ~ 5.1-5.3 | Multiplet | 2H |

| Methylene (-O-CH₂-) | ~ 4.4 | Triplet | 2H |

| Methylene (-CH₂-CH=) | ~ 2.5 | Quartet | 2H |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbons of the carboxylic acid and the ester are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm. The aromatic carbons would produce four signals due to the para-substitution pattern. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the ester group would be distinct from the protonated aromatic carbons. The butenyloxy chain would show four signals: two for the sp² hybridized vinyl carbons and two for the sp³ hybridized methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Carboxylic Acid, -COOH) | ~ 172 |

| Carbonyl (Ester, -COO-) | ~ 166 |

| Aromatic (ipso, attached to -COO-) | ~ 135 |

| Vinyl Methine (-CH=) | ~ 134 |

| Aromatic (protonated, ortho to -COOH) | ~ 130 |

| Aromatic (protonated, ortho to -COO-) | ~ 129 |

| Aromatic (ipso, attached to -COOH) | ~ 128 |

| Terminal Vinyl (=CH₂) | ~ 118 |

| Methylene (-O-CH₂-) | ~ 65 |

| Methylene (-CH₂-CH=) | ~ 34 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. researchgate.netdocbrown.info Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental 2D NMR data for this compound is not available, these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the adjacent protons in the butenyloxy chain (-O-CH₂-CH₂-CH=CH₂), confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its various functional groups.

A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a feature commonly observed in benzoic acid and its derivatives. spectroscopyonline.com The C=O stretching vibrations of the carboxylic acid and the ester would likely appear as strong, distinct bands. The carboxylic acid C=O stretch is typically found around 1700-1725 cm⁻¹, while the ester C=O stretch is expected at a slightly higher wavenumber, around 1720-1740 cm⁻¹. The spectrum would also show C-O stretching vibrations for both the ester and carboxylic acid groups in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butenyl chain would appear just below 3000 cm⁻¹. The C=C stretching of the vinyl group would give a peak around 1640 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Ester) | ~ 1720-1740 | Strong |

| C=O Stretch (Carboxylic Acid) | ~ 1700-1725 | Strong |

| C=C Stretch (Alkene) | ~ 1640 | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium-Strong |

| C-O Stretch (Ester & Carboxylic Acid) | 1100-1300 | Strong |

| =C-H Bend (Alkene) | 910-990 | Strong |

Note: These are predicted values based on typical frequencies for similar functional groups.

Raman Spectroscopy

A Raman spectrum of this compound would provide complementary information to the FTIR spectrum. Specific experimental Raman data for this compound is not readily found in the literature. However, based on the structure, certain characteristic signals would be expected.

The symmetric stretching of the aromatic ring would likely produce a strong band. The C=C double bond of the butenyl group would also be expected to give a strong signal in the Raman spectrum, typically around 1640 cm⁻¹. The C=O stretching vibrations of the ester and carboxylic acid may be present but are often weaker in Raman than in IR. Raman spectroscopy is particularly useful for observing non-polar bonds, and thus the C-C backbone of the butenyl chain and the aromatic ring would be well-defined. researchgate.netresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV spectrum of this compound is primarily dictated by the electronic structure of its benzoic acid chromophore.

While a specific experimental spectrum for this compound is not widely published, its characteristics can be reliably inferred from its parent compound, benzoic acid. Benzoic acid in an acidic aqueous solution typically displays two main absorption bands. sielc.comrsc.org The first is a strong absorption band around 230 nm, and the second is a weaker, fine-structured band around 274 nm. sielc.com These absorptions correspond to π → π* electronic transitions within the benzene ring and the carbonyl group.

The ester group, -COO(CH₂)₂CH=CH₂, is not expected to significantly alter the position of these principal absorption maxima as it is not in direct conjugation with the aromatic ring's π-system. The electronic transitions remain localized to the benzoyl portion of the molecule. The pH of the solvent can influence the spectrum; in basic solutions, the deprotonation of the carboxylic acid to a carboxylate ion typically causes a shift in the absorption bands. rsc.org

Table 1: Typical UV-Vis Absorption Data for Benzoic Acid Chromophore

| Absorption Band | Typical Wavelength (λmax) | Transition Type |

|---|---|---|

| Band I | ~274 nm | π → π* |

Data inferred from the known spectroscopic behavior of benzoic acid. sielc.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₂H₁₂O₄. The exact mass, or monoisotopic mass, calculated for this formula provides a definitive confirmation of the compound's identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₄ | - |

| Nominal Mass | 220 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways.

While a specific MS/MS spectrum for this compound is not publicly documented, its fragmentation pattern can be predicted based on the known behavior of benzoic acid derivatives and esters. psu.edusci-hub.se In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 219.06 would be the precursor ion. A primary and highly characteristic fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. psu.edusci-hub.se

Other expected fragmentations would involve the butenyloxy side chain. Cleavage of the ester group could lead to the formation of a benzoate (B1203000) anion at m/z 121.03. Further fragmentation could arise from the butenyl group itself.

Table 3: Predicted MS/MS Fragmentation of [C₁₂H₁₁O₄]⁻

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| 219.07 | 175.08 | CO₂ (44.0 Da) | [C₁₁H₁₁O₂]⁻ (decarboxylated precursor) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

There is no publicly available crystal structure for this compound in crystallographic databases. However, the solid-state structure can be anticipated to share features with its parent compound, benzoic acid. The crystal structure of benzoic acid is well-characterized and consists of centrosymmetric dimers. researchgate.net In these dimers, two benzoic acid molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a recognizable R²₂(8) ring motif. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Investigations into the Reactivity of 4 but 3 En 1 Yloxycarbonyl Benzoic Acid

Reaction Kinetics and Rate Determination Studies (by analogy with benzoic acid and its derivatives)

Direct kinetic data for 4-(but-3-en-1-yloxycarbonyl)benzoic acid are scarce in the literature. However, the reaction kinetics can be inferred by analogy with benzoic acid and its derivatives. The reactivity of the benzoic acid moiety is influenced by the electron-withdrawing nature of the but-3-en-1-yloxycarbonyl group at the para-position.

Studies on the esterification of benzoic acid with various alcohols have shown the reaction to be first order with respect to the carboxylic acid. researchgate.net The rate constants for these reactions are influenced by factors such as temperature, catalyst concentration, and the nature of the alcohol. For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, demonstrates a clear dependence on these parameters. researchgate.net It is expected that the esterification of this compound would follow similar kinetic behavior, although the electronic effect of the butenyloxycarbonyl substituent would modulate the reaction rate.

The following table, derived from studies on benzoic acid, provides an analogous framework for understanding the potential reaction rates of this compound with various radicals.

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions |

| Benzoic Acid | •OH | 2.35 x 10⁻¹¹ | 298.15 K, aqueous |

| Benzoic Acid | •NO₃ | - | - |

| Benzoic Acid | •SO₄⁻ | - | - |

Elucidation of Reaction Mechanisms

The reaction mechanisms of this compound are diverse, reflecting the reactivity of its constituent functional groups. These can be broadly categorized into radical-mediated processes, catalytic pathways, and acid-catalyzed transformations.

Radical-Mediated Processes (e.g., with •OH, •NO₃, •SO₄⁻ radicals)

The atmospheric degradation of this compound is expected to be initiated by reactions with ubiquitous radicals like •OH, •NO₃, and •SO₄⁻. nih.gov By analogy with benzoic acid, the reaction with •OH radicals can proceed via two main pathways: addition to the aromatic ring and abstraction of the acidic hydrogen from the carboxyl group. nih.govresearchgate.netrsc.org

•OH Radical Reactions:

Addition to the Aromatic Ring: The •OH radical can add to the ortho, meta, and para positions of the benzene (B151609) ring. nih.govrsc.org The position of addition is influenced by the directing effects of the carboxyl and ester groups. The but-3-en-1-yloxycarbonyl group, being an electron-withdrawing group, deactivates the ring, but the addition of •OH is still a significant pathway. The potential barriers for these addition reactions with benzoic acid are in the range of 1.59 to 2.15 kcal/mol. acs.org

Hydrogen Abstraction: Abstraction of the hydrogen atom from the carboxylic acid group by an •OH radical is another possible initiation step. nih.govrsc.org For benzoic acid, this abstraction has a potential barrier of about 8.50 kcal/mol. nih.gov

Reaction with the Alkene: The terminal double bond of the butenyloxy group provides a highly reactive site for •OH radical addition. This pathway would compete with reactions on the aromatic ring and is expected to have a low activation barrier, similar to other unsaturated esters. berkeley.eduyoutube.comnih.gov

•NO₃ and •SO₄⁻ Radical Reactions:

Nitrate (•NO₃) and sulfate (B86663) (•SO₄⁻) radicals also play a role in the atmospheric chemistry of aromatic acids. nih.govresearchgate.net For benzoic acid, the initiation reactions with •OH radicals are generally exothermic, while the abstraction reactions with •NO₃ and •SO₄⁻ are endothermic. researchgate.netresearchgate.netacs.org This suggests that •OH radical-initiated degradation is likely to be more significant. The reaction mechanisms would involve addition to the aromatic ring and potentially the butenyl double bond.

Catalytic Reaction Pathways (e.g., Metal-catalyzed hydrofunctionalization)

The terminal alkene in this compound is susceptible to a variety of metal-catalyzed hydrofunctionalization reactions. These reactions offer a powerful tool for the selective modification of the butenyl side chain.

Hydroarylation and Hydroalkenylation: Nickel-catalyzed hydroarylation and hydroalkenylation of alkenes have emerged as potent methods for C-C bond formation. nii.ac.jp While direct examples with this compound are not reported, the butenyl group would be a suitable substrate for such transformations. The regioselectivity of these reactions (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of ligand on the metal catalyst. nii.ac.jp

Hydrosilylation: The addition of a Si-H bond across the double bond can be catalyzed by various transition metals, including cobalt. studymind.co.uk This reaction would yield a silylated derivative of the parent molecule, opening up further synthetic possibilities.

Hydroamination and Hydroalkoxylation: Metal-free and metal-catalyzed hydroamination and hydroalkoxylation reactions of alkenes have been developed. researchgate.net These reactions would lead to the formation of amino or alkoxy derivatives at the butenyl chain.

The general scheme for a metal-catalyzed hydrofunctionalization of the butenyl group is shown below:

Acid-Catalyzed Transformations

The presence of both a carboxylic acid and an ester group, along with a terminal alkene, allows for several acid-catalyzed transformations.

Esterification and Hydrolysis: The carboxylic acid moiety can undergo esterification with an alcohol in the presence of an acid catalyst. khanacademy.org Conversely, the ester group can be hydrolyzed back to the parent terephthalic acid and but-3-en-1-ol under acidic conditions. imist.maresearchgate.net The mechanism of acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com

Intramolecular Cyclization: The butenyloxycarbonyl group can potentially undergo intramolecular cyclization under acidic conditions. Protonation of the terminal double bond could lead to the formation of a carbocation, which could then be attacked by the carbonyl oxygen of the ester or the carboxylic acid, leading to the formation of a lactone or a cyclic ether, respectively. The feasibility of such a cyclization would depend on the stability of the intermediate carbocation and the ring strain of the resulting cyclic product. Studies on the acid-catalyzed cyclization of alkenyl alcohols have shown that the electronic nature of the alkene is crucial for the reaction to proceed. rsc.orgrsc.org

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the transition states and energy profiles of reactions involving complex molecules like this compound.

For the reaction of benzoic acid with •OH radicals, DFT calculations have been used to determine the geometries and energies of the transition states for the different addition and abstraction pathways. researchgate.netrsc.org These studies show that the formation of pre-reactive complexes can alter the reaction energy barriers. rsc.org The energy barriers for the addition of •OH to the benzene ring are generally lower than for hydrogen abstraction. nih.gov

A hypothetical energy profile for the reaction of the butenyl group with an •OH radical would involve the formation of a radical adduct, followed by further reactions. The stability of the intermediate radical would play a key role in determining the major reaction pathway.

The following table presents calculated energy barriers for various reaction pathways of benzoic acid with the •OH radical, which can serve as an analogy for the aromatic part of this compound.

| Reaction Pathway | Energy Barrier (kcal/mol) | Reference |

| ortho-Addition | 2.15 | nih.gov |

| meta-Addition | 1.59 | nih.gov |

| para-Addition | 1.83 | nih.gov |

| H-abstraction (COOH) | 8.50 | nih.gov |

These values are for benzoic acid and would be modified by the substituent in this compound.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms. nih.gov While no specific isotopic labeling studies on this compound have been reported, the principles can be applied to understand its reactivity.

Ester Hydrolysis: To determine the bond cleavage point during ester hydrolysis (acyl-oxygen vs. alkyl-oxygen cleavage), the reaction can be carried out in H₂¹⁸O. If the ¹⁸O is incorporated into the resulting carboxylic acid, it indicates acyl-oxygen cleavage, which is the common mechanism for acid-catalyzed ester hydrolysis.

Metal-Catalyzed Hydrofunctionalization: Deuterium labeling can be used to probe the mechanism of metal-catalyzed hydrofunctionalization of the butenyl group. For example, using a deuterated reagent (e.g., R-D) would reveal the stereochemistry and regiochemistry of the addition, providing insights into the nature of the catalytic cycle.

Radical Reactions: Isotopic labeling of the butenyl chain or the aromatic ring could help to differentiate between the various possible sites of radical attack and to quantify the branching ratios of the different reaction pathways.

The use of isotopically labeled compounds is instrumental in distinguishing between different mechanistic possibilities that would otherwise be indistinguishable. nih.gov

Computational Mechanistic Modeling

To elucidate the intricate reaction mechanisms and electronic properties of this compound, computational mechanistic modeling serves as a powerful investigative tool. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, we can infer the methodologies and expected outcomes based on comprehensive research conducted on analogous benzoic acid derivatives. nih.govresearchgate.netresearchgate.netmdpi.com The following subsections detail the theoretical approaches that would be employed to understand the reactivity and structural characteristics of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental method used to calculate the electronic structure of molecules. vjst.vn For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and determine its lowest energy conformation. nih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure and steric properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govmdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the carboxyl group, while the LUMO would likely be distributed over the carbonyl groups and the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's electron-donating capability. |

| ELUMO | -1.98 | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | 4.87 | The difference between LUMO and HOMO energies, a key indicator of chemical reactivity and stability. nih.gov |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netactascientific.comuni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values. In the case of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carboxylic acid and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting them as sites for nucleophilic attack. researchgate.netuni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-O of ester) | 25.8 | Intramolecular hyperconjugation, indicating electron delocalization within the ester group. |

| LP (O) of -OH | π* (C=O of acid) | 30.2 | Strong intramolecular hyperconjugation, contributing to the stability of the carboxylic acid group. |

| π (Aromatic Ring) | π* (C=O of ester) | 15.5 | Delocalization between the aromatic ring and the ester substituent, influencing the electronic properties of the molecule. |

Applications of 4 but 3 En 1 Yloxycarbonyl Benzoic Acid As a Chemical Building Block and Probe Precursor

Design and Synthesis of Advanced Functional Materials

The presence of both a polymerizable alkene group and a carboxylic acid capable of forming liquid crystalline structures or participating in condensation polymerization makes 4-(but-3-en-1-yloxycarbonyl)benzoic acid a candidate for the synthesis of novel functional materials.

Polymeric Systems Incorporating the Butenyl and Benzoic Acid Moieties

The butenyl group in this compound serves as a polymerizable handle. While specific research on the polymerization of this exact monomer is limited, its structure suggests potential for incorporation into various polymer backbones through addition polymerization of the double bond. This could lead to polymers with pendant benzoic acid groups, which can be further functionalized or used to influence the polymer's physical properties, such as solubility and thermal stability.

One potential application lies in the formation of liquid crystalline polymers. Benzoic acid derivatives are well-known building blocks for liquid crystals due to their rigid core and ability to form hydrogen-bonded dimers. nih.gov By polymerizing the butenyl group, it is conceivable to create side-chain liquid crystalline polymers where the mesogenic (liquid crystal-forming) units are attached to a flexible polymer backbone. Such materials can exhibit properties of both polymers and liquid crystals, finding use in optical films and displays. wikipedia.orggoogle.com

Supramolecular Assemblies

The carboxylic acid group of this compound is a prime functional group for directing the formation of supramolecular assemblies through hydrogen bonding. nih.gov Benzoic acids are known to form stable dimeric structures through intermolecular hydrogen bonds between their carboxyl groups. This self-assembly behavior is fundamental to the formation of many liquid crystalline phases. nih.gov

While direct studies on the supramolecular behavior of this compound are not prominent, research on similar n-alkanoyloxy benzoic acids demonstrates their ability to form smectic mesophases (a type of liquid crystal phase) through such hydrogen-bonded dimer formation. nih.gov The butenyl tail of this compound could influence the packing and stability of these assemblies, potentially leading to unique phase behaviors. Furthermore, the terminal double bond offers a site for post-assembly modification, allowing for the "locking-in" of the supramolecular structure through polymerization.

Integration into Chemical Probes for Biological Research

The distinct functionalities of this compound make it an attractive precursor for the synthesis of sophisticated chemical probes for studying biological systems. The benzoic acid can act as a synthetic handle for attachment to a molecule of interest, while the butenyl group can be chemically modified to introduce reporter tags or cross-linking moieties.

Photoaffinity Labeling Reagents (e.g., via benzophenone (B1666685) incorporation)

Photoaffinity labeling is a powerful technique to identify the binding partners of a bioactive molecule. This method typically involves a photoreactive group, such as a benzophenone, that upon UV irradiation, forms a covalent bond with nearby molecules. While this compound itself is not photoreactive in this manner, its benzoic acid core is structurally related to benzophenone.

A synthetic strategy could involve the conversion of the carboxylic acid to a benzophenone derivative. Although no direct synthesis from this specific starting material is documented, the general principle is well-established in the design of photoaffinity probes. The butenyl group would remain available for further functionalization, for example, with a reporter tag for detection after the cross-linking event.

Click Chemistry Tags (e.g., via alkyne derivatization)

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. nih.govresearchgate.net The terminal alkene of this compound can be chemically transformed into a terminal alkyne, a key functional group for click chemistry.

For instance, the butenyl group could undergo ozonolysis followed by reaction with a suitable phosphonium (B103445) ylide (Wittig reaction) or other established methods to install a terminal alkyne. This would convert the molecule into a versatile building block. The benzoic acid could be coupled to a ligand of interest, and the newly installed alkyne could then be used to "click" on a reporter molecule (like a fluorophore or a biotin (B1667282) tag) for visualization or purification. A related compound, 2-{[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid, has been synthesized, demonstrating the chemical accessibility and stability of the butenyloxy moiety for further derivatization. nih.gov

Theoretical and Computational Studies of 4 but 3 En 1 Yloxycarbonyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These calculations solve the Schrödinger equation for the molecule, providing information on energy, geometry, and various molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. biointerfaceresearch.com It is frequently employed to determine optimized geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net For similar benzoic acid derivatives, DFT calculations, often using the B3LYP functional, have been performed to optimize molecular structures and compute important electrical parameters. nih.govmdpi.com These studies help in understanding the stability and reactivity of the molecules. nih.govbohrium.com For 4-(But-3-en-1-yloxycarbonyl)benzoic acid, a DFT study would typically involve optimizing the molecule's geometry to find its most stable conformation and calculating its electronic energy and orbital distributions.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) are used for structural optimization and analysis. niscpr.res.in While no specific ab initio studies on this compound were found, research on related molecules like but-3-enoic acid has utilized these methods to investigate reaction mechanisms and determine activation energies. researchgate.net Such a study on the target compound would provide a rigorous, parameter-free analysis of its electronic structure.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. niscpr.res.in The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For related benzoic acid compounds, MEP analysis has been crucial in identifying reactive sites and understanding intermolecular interactions. nih.govniscpr.res.in An MEP analysis of this compound would reveal the electrostatic potential across the molecule, highlighting the reactive nature of the carboxylic acid group and the ester linkage.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and kinetic stability. nih.govactascientific.com Studies on analogous compounds have used FMO analysis to evaluate electrical parameters like ionization potential and electron affinity. nih.govbohrium.com For this compound, FMO analysis would provide its HOMO-LUMO energy gap, offering insights into its chemical reactivity and electronic transition properties.

Below is a representative table of how FMO data for related compounds is typically presented.

| Computational Parameter | Symbol | Formula |

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Global Hardness | η | (I - A) / 2 |

| Global Softness | S | 1 / (2η) |

| Electronegativity | χ | (I + A) / 2 |

| Chemical Potential | μ | -(I + A) / 2 |

| Global Electrophilicity Index | ω | μ2 / (2η) |

This table illustrates the types of parameters derived from FMO analysis; specific values for this compound are not available.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. niscpr.res.inbiointerfaceresearch.com

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts (¹H and ¹³C). actascientific.com

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra and understand the nature of electronic transitions. researchgate.netrsc.org

IR: DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra), which correspond to the molecule's vibrational modes. actascientific.comresearchgate.net

For various benzoic acid derivatives, these computational predictions have shown good agreement with experimental spectra, aiding in structural elucidation. nih.govniscpr.res.inresearchgate.net A similar computational study on this compound would predict its characteristic spectral peaks.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with solvents. rsc.orgresearchgate.net MD simulations of benzoic acid in confined spaces have shown how intermolecular interactions and environment affect the molecule's dynamics and aggregation. researchgate.net For this compound, MD simulations could be used to explore its conformational landscape, the flexibility of the butenyloxycarbonyl chain, and its behavior in an aqueous solution, including the formation of hydrogen bonds. rsc.orgrsc.org

Analysis of Aromaticity and Acidity under Perturbing Fields (by analogy with benzoic acid)

While direct computational studies on the effects of external electric fields on this compound are not extensively available, a robust understanding can be derived by analogy from detailed theoretical investigations performed on its parent compound, benzoic acid. rsc.orgnih.gov Research employing density functional theory (DFT) has systematically explored how a uniform external electric field (EEF) can modulate the fundamental properties of aromaticity and acidity in benzoic acid and its derivatives. rsc.orgnih.gov These studies provide a strong foundation for predicting the behavior of this compound under similar perturbations.

The core principle is that an external electric field can significantly alter the electronic structure of a molecule, thereby influencing its stability, reactivity, and other physicochemical properties. rsc.org For a molecule like benzoic acid, this perturbation manifests as changes in the electron density distribution of the benzene (B151609) ring and the carboxyl group. rsc.org

Directional Effects of the External Field

Computational studies on benzoic acid have demonstrated that the impact of an EEF is highly directional. rsc.orgnih.gov A standard coordination system places the center of the benzene ring at the origin, with the y-axis aligned with the C–C bond of the carboxyl group and the z-axis perpendicular to the plane of the ring. rsc.org

Field along the y-axis: An electric field applied along the axis of the carboxyl substituent has the most profound effect on acidity. rsc.org

Field along the x-axis: A field applied parallel to the benzene ring but perpendicular to the substituent also induces significant changes. rsc.org

Field along the z-axis: A field applied perpendicular to the benzene ring plane is least effective at altering acidity but can significantly distort the molecular structure, making the molecule more vulnerable to instability. rsc.org

Modulation of Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. An EEF can alter this stability, thereby changing the acid dissociation constant (pKa). For benzoic acid, DFT calculations have shown that an EEF can tune the pKa over a wide range. rsc.org

Research indicates a strong linear relationship between the pKa value and the strength of the applied electric field along the x and y axes. rsc.org When the field is applied in a direction that stabilizes the negative charge of the carboxylate anion (e.g., by pulling electron density away from the ring and towards the carboxyl group), the acidity of the molecule increases, resulting in a lower pKa. Conversely, a field in the opposite direction destabilizes the anion, increasing the pKa. rsc.orglibretexts.org

By analogy, for this compound, an EEF is predicted to modulate its acidity in a similar manner. The presence of the butenyloxycarbonyl group, an electron-withdrawing substituent, already influences the baseline acidity compared to benzoic acid itself. libretexts.orgbyjus.com The application of an external field would further perturb the electronic system. A field aligned to enhance the electron-withdrawing effect of the substituent would be expected to further increase acidity.

Table 1: Predicted pKa Variation of Benzoic Acid under an External Electric Field (EEF) (Based on data from computational studies for illustrative purposes)

| Field Direction | Field Strength (a.u.) | Predicted pKa |

| Along y-axis | -0.020 | 6.40 |

| Along y-axis | 0.000 (None) | ~4.20 |

| Along y-axis | +0.020 | 1.00 |

| Along x-axis | -0.020 | 5.70 |

| Along x-axis | +0.020 | 1.30 |

| Along z-axis | -0.005 to +0.005 | 3.40 - 3.59 |

| 1 a.u. (atomic unit) of electric field strength is approximately 5.14 x 10¹¹ V/m. | ||

| Source: Data derived from findings reported in Physical Chemistry Chemical Physics, 2023, 25, 2595-2605. rsc.org |

Impact on Aromaticity

Aromaticity, a measure of the cyclic delocalization of π-electrons and enhanced stability of the benzene ring, is also affected by an EEF. rsc.org Theoretical studies use various indices to quantify aromaticity, such as the harmonic oscillator model of aromaticity (HOMA) and nucleus-independent chemical shift (NICS).

It has been shown that as an external electric field is applied to benzoic acid, the molecule generally becomes less stable and more reactive. rsc.org This increased reactivity corresponds to a weakening of its aromatic character. The delocalized π-electron system of the benzene ring is perturbed by the field, leading to a degree of electron localization and a reduction in aromatic stability. This effect is observed regardless of the direction in which the field is applied. rsc.org

For this compound, a similar trend is anticipated. The application of an EEF would disrupt the π-system of the substituted ring, thereby decreasing its aromaticity. The extent of this decrease would likely depend on the field's strength and direction, in line with the findings for the parent benzoic acid molecule. nih.gov

Table 2: Qualitative Effects of an External Electric Field on Molecular Properties (Based on analogy with benzoic acid)

| Property | Effect of External Electric Field | Influencing Factors |

| Acidity (pKa) | Increases or decreases significantly | Field direction and strength |

| Aromaticity | Decreases | Field strength |

| Molecular Stability | Decreases, especially with field perpendicular to ring | Field direction and strength |

| Source: Synthesized from findings in referenced computational studies. rsc.orgrsc.orgnih.gov |

Emerging Research Frontiers for 4 but 3 En 1 Yloxycarbonyl Benzoic Acid

Chemo- and Regioselective Synthesis Strategies

The synthesis of 4-(But-3-en-1-yloxycarbonyl)benzoic acid presents a nuanced challenge in achieving high chemo- and regioselectivity. The primary route to this compound involves the esterification of terephthalic acid or its derivatives with 3-buten-1-ol (B139374). The key to a successful synthesis lies in the selective mono-esterification of the symmetrical terephthalic acid, a task that requires careful control of reaction conditions to prevent the formation of the di-esterified by-product.

One common strategy is the direct Fischer-Speier esterification of terephthalic acid with 3-buten-1-ol in the presence of an acid catalyst. To favor the mono-ester, a large excess of terephthalic acid can be used, though this complicates purification. A more refined approach involves the use of a mono-protected terephthalic acid derivative, such as its monomethyl ester. This allows for the esterification of the free carboxylic acid with 3-buten-1-ol, followed by the selective deprotection of the other ester group.

Another promising method involves the Mitsunobu reaction, which allows for the esterification of 4-hydroxybenzoic acid with 3-buten-1-ol under mild conditions. This approach offers high yields and selectivity. Furthermore, research into enzymatic catalysis for the selective mono-esterification of dicarboxylic acids is an active area that could provide a more sustainable and efficient synthetic route.

A related synthetic strategy has been demonstrated in the preparation of a more complex azo dye, where a phenolic hydroxyl group was alkylated with 4-bromo-1-butene (B139220) in the presence of a weak base like potassium carbonate. nih.gov This suggests an alternative pathway for the synthesis of the target compound, potentially starting from methyl 4-hydroxybenzoate, followed by alkylation with a 4-halo-1-butene and subsequent hydrolysis of the methyl ester.

The table below summarizes potential synthetic strategies:

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Advantages | Challenges |

| Direct Esterification | Terephthalic acid, 3-buten-1-ol | Acid catalyst (e.g., H₂SO₄), controlled stoichiometry | Simple, inexpensive | Low selectivity, formation of diester |

| Protected Intermediate | Monomethyl terephthalate, 3-buten-1-ol | Esterification reagents, then selective deprotection | High regioselectivity | Multi-step process |

| Mitsunobu Reaction | 4-Hydroxybenzoic acid, 3-buten-1-ol | DEAD, PPh₃ | Mild conditions, high yield | Stoichiometric phosphine (B1218219) oxide waste |

| Alkylation & Hydrolysis | Methyl 4-hydroxybenzoate, 4-bromo-1-butene | K₂CO₃, then base hydrolysis | Good for introducing butenyloxy group | Multi-step process |

Advanced Applications in Medicinal Chemistry and Chemical Biology

The unique structural motifs of this compound make it a valuable scaffold in medicinal chemistry and a versatile tool in chemical biology. Benzoic acid derivatives are known to exhibit a wide range of biological activities, and the introduction of a reactive alkene handle opens up new avenues for the development of novel therapeutics and biological probes.